molecular formula C18H26N6O3 B2609917 1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915927-01-4

1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2609917
CAS No.: 915927-01-4
M. Wt: 374.445
InChI Key: LHHJFZSMWRULSC-UHFFFAOYSA-N
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Description

1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their versatile chemical properties .

Preparation Methods

The synthesis of 1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from simpler organic molecules. One common method involves the cyclization of amido-nitriles, which can be catalyzed by nickel . The reaction conditions are mild, allowing for the inclusion of various functional groups. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of imidazole derivatives on biological systems.

    Industry: It can be used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various effects.

Comparison with Similar Compounds

1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other imidazole derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

4,7-dimethyl-6-(2-morpholin-4-ylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c1-4-5-23-16(25)14-15(20(3)18(23)26)19-17-22(13(2)12-24(14)17)7-6-21-8-10-27-11-9-21/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHJFZSMWRULSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3CCN4CCOCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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